molecular formula C19H16BrN3O3 B11020415 N-(3-bromophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(3-bromophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B11020415
M. Wt: 414.3 g/mol
InChI Key: SBNBWACIHJAROP-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a methoxyphenyl group, and a pyridazinone core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-bromophenylamine with 4-methoxybenzoyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to produce the pyridazinone core. The final step involves the acylation of the pyridazinone intermediate with bromoacetyl chloride under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of azido or thiol derivatives.

Scientific Research Applications

N-(3-bromophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to its pyridazinone core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and specificity towards molecular targets, making it valuable for specific research applications.

Properties

Molecular Formula

C19H16BrN3O3

Molecular Weight

414.3 g/mol

IUPAC Name

N-(3-bromophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C19H16BrN3O3/c1-26-16-7-5-13(6-8-16)17-9-10-19(25)23(22-17)12-18(24)21-15-4-2-3-14(20)11-15/h2-11H,12H2,1H3,(H,21,24)

InChI Key

SBNBWACIHJAROP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

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